Hydrophobicity (logP) Differentiation vs. 1,2-Ethanedisulfonic Acid
1,2-Dichloroethane-1,1-disulfonic acid exhibits a calculated logP of 2.055, representing a pronounced shift toward hydrophobicity compared with its non-halogenated structural analog 1,2-ethanedisulfonic acid (CAS 110-04-3), for which reported logP values range from -2.67 (ChemSpider/ACD) to 0.9236 (ChemSrc) . A positive logP > 2 indicates that the dichloro-disulfonic acid partitions significantly into organic phases, whereas the non-chlorinated analog with negative to near-zero logP remains predominantly in the aqueous phase. In electroplating contexts, higher hydrophobicity can enhance adsorption of the additive onto the cathode surface, directly modulating the deposition overpotential and grain refinement behavior [1].
| Evidence Dimension | Calculated octanol/water partition coefficient (logP) as indicator of hydrophobicity |
|---|---|
| Target Compound Data | logP = 2.055 (ChemSrc) |
| Comparator Or Baseline | 1,2-Ethanedisulfonic acid (CAS 110-04-3): logP = -2.67 (ChemSpider/ACD) to 0.9236 (ChemSrc) |
| Quantified Difference | ΔlogP ≈ +1.1 to +4.7 units (target more hydrophobic by factor of ~13 to ~50,000 in partition ratio) |
| Conditions | In silico calculation; experimental logP data not available for the target compound |
Why This Matters
A logP shift of this magnitude can fundamentally alter the additive's adsorption isotherm on metal cathodes, making it critical to select the chlorinated derivative rather than the non-chlorinated analog when the electroplating formulation has been optimized for a specific hydrophobicity window.
- [1] Hai, N.T.M. et al. Competitive anion/anion interactions on copper surfaces relevant for Damascene electroplating. Discusses the interplay between chemisorbed chloride and sulfonic-acid-based additives (SPS/MPS) in regulating adsorption on copper. https://www.infona.pl/ View Source
